molecular formula C13H8ClF3O2S B13567206 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride

2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride

Cat. No.: B13567206
M. Wt: 320.71 g/mol
InChI Key: MREPBRNIVHCZLM-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is an organic compound with the molecular formula C13H8ClF3O2S. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a trifluoromethyl group and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride typically involves the reaction of 2-(Trifluoromethyl)biphenyl with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like amines or alcohols in the presence of a base.

    Nucleophilic Substitution: Thiols or amines in the presence of a base.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce sulfonyl groups into target molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups on the biphenyl scaffold. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis .

Biological Activity

2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of sulfonyl chlorides typically involves the reaction of biphenyl derivatives with chlorosulfonic acid or sulfur trioxide in the presence of a trifluoromethyl group. The introduction of the trifluoromethyl moiety enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Cytotoxicity

Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant cytotoxic activity against various cancer cell lines. For instance, in a study evaluating novel arylsulfonamide derivatives, compounds with trifluoromethyl substitutions showed higher inhibitory effects compared to controls such as 5-FU (5-fluorouracil) .

Table 1: Cytotoxic Activity of Trifluoromethyl Aryl Sulfonamides

CompoundCell Line TestedIC50 (µg/mL)Remarks
10lA5498.5Higher activity than control
10pHeLa12.3Significant inhibition
10qMCF75.0Most potent compound tested

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological activity of biphenyl sulfonamides. Modifications to the biphenyl structure can lead to variations in potency and selectivity against different cancer cell lines. For example, altering the position of substituents on the biphenyl ring has been shown to significantly affect cytotoxicity .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study focused on the antiproliferative effects of various arylsulfonamides revealed that compounds with a trifluoromethyl group demonstrated improved efficacy against breast cancer cell lines (MCF7 and MDA-MB231). The introduction of this group led to an increase in potency by up to four-fold compared to non-trifluoromethylated analogs .

Case Study 2: Pharmacokinetic Profile

In vivo studies indicated that certain trifluoromethyl-substituted biphenyl sulfonamides exhibited favorable pharmacokinetic properties, including enhanced bioavailability and reduced toxicity at therapeutic doses. This suggests potential for development as therapeutic agents in oncology .

Properties

Molecular Formula

C13H8ClF3O2S

Molecular Weight

320.71 g/mol

IUPAC Name

4-phenyl-3-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C13H8ClF3O2S/c14-20(18,19)10-6-7-11(9-4-2-1-3-5-9)12(8-10)13(15,16)17/h1-8H

InChI Key

MREPBRNIVHCZLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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